5-CHLORO-2-ETHOXYPYRIDINE-3-BORONIC ACID

Description

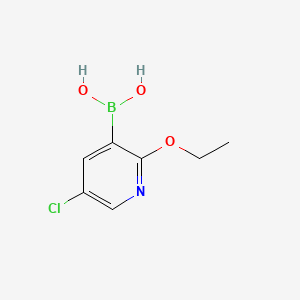

5-Chloro-2-ethoxypyridine-3-boronic acid (CAS 1217500-52-1) is a boronic acid derivative featuring a pyridine ring substituted with chlorine at the 5-position and an ethoxy group at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl frameworks .

Properties

IUPAC Name |

(5-chloro-2-ethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BClNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOUUPBCQXEJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681538 | |

| Record name | (5-Chloro-2-ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-52-1 | |

| Record name | (5-Chloro-2-ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-ETHOXYPYRIDINE-3-BORONIC ACID typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle and perform organolithium chemistry, enabling the synthesis of various compounds with high throughput and efficiency . This method ensures consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-ETHOXYPYRIDINE-3-BORONIC ACID undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Ketones: Formed through oxidation of the boronic acid group.

Substituted Pyridines: Formed through nucleophilic substitution of the chlorine atom.

Scientific Research Applications

5-CHLORO-2-ETHOXYPYRIDINE-3-BORONIC ACID has a wide range of applications in scientific research:

Biology: Employed in the development of molecular probes and sensors for detecting biological molecules.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Used in the production of agrochemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-ETHOXYPYRIDINE-3-BORONIC ACID primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The chlorine atom and ethoxy group on the pyridine ring can also participate in various substitution and oxidation reactions, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Key Properties and Research Findings

Physicochemical Properties

| Compound Name | CAS Number | Molecular Weight | Substituents | pKa (Predicted) | Solubility Trends |

|---|---|---|---|---|---|

| 5-Chloro-2-ethoxypyridine-3-boronic acid | 1217500-52-1 | ~187.5 g/mol | 5-Cl, 2-OEt | ~7.3–7.5* | Moderate in DMSO, THF |

| 2-(Trifluoromethyl)-6-chloro-5-pyridineboronic acid | 205240-63-7 | ~239.5 g/mol | 6-Cl, 2-CF3 | ~6.8–7.0 | Low in water, high in DCM |

| (6-Ethoxypyridin-3-yl)boronic acid | 612845-44-0 | ~167.0 g/mol | 6-OEt | 7.28 | High in ethanol, acetone |

Reactivity in Suzuki-Miyaura Couplings

- Electronic Effects: The chlorine atom in this compound withdraws electron density, activating the boronic acid for coupling with electron-deficient aryl halides. This contrasts with non-chlorinated analogs like 2-ethoxypyridine-3-boronic acid, which may require harsher conditions .

- Steric Effects : Bulky substituents (e.g., isobutoxy) reduce reaction rates but improve selectivity in congested substrates. For example, 5-chloro-2-isobutoxypyridine-3-boronic acid showed 15% lower yield than the ethoxy variant in a model coupling with 4-bromotoluene .

Biological Activity

5-Chloro-2-ethoxypyridine-3-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores the compound's interactions, mechanisms, and applications in biological systems, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_10BClN_2O_3, with a molecular weight of approximately 212.53 g/mol. The presence of the boronic acid functional group is significant for its reactivity, particularly in biological contexts where it can interact with various biomolecules.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. Boronic acids are known to form reversible covalent bonds with diols in sugars and other biomolecules, which may affect enzyme activity. This characteristic is particularly relevant in the context of glycosidase inhibition, where boronic acids can act as inhibitors by mimicking sugar substrates .

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

A significant area of research involves the interaction of this compound with nicotinic acetylcholine receptors (nAChRs). Studies have demonstrated that related compounds can act as antagonists at various nAChR subtypes, including α4β2 and α3β4. For instance, structural analogs of this compound have shown varying degrees of antagonist activity in binding assays, indicating potential therapeutic applications in treating nicotine addiction and other CNS disorders .

Study on nAChR Binding Affinity

In a comparative study, several boronic acid derivatives were synthesized and tested for their binding affinity to nAChRs. The results indicated that compounds similar to this compound displayed significant antagonist activity at the α4β2 subtype, with IC50 values ranging from micromolar to nanomolar concentrations. For example:

| Compound | IC50 (μM) at α4β2 | IC50 (μM) at α3β4 | IC50 (μM) at α7 |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Varenicline | 0.20 ± 0.03 | NA | NA |

| Compound 5a | 7.1 ± 1.0 | 23 ± 2 | 179 ± 34 |

This table illustrates the varying potency of different compounds against nAChRs, highlighting the potential of this compound as a lead compound for further development .

Fluorescent Sensor Development

Another application explored is the use of boronic acids in the development of fluorescent sensors for glucose detection. The incorporation of this compound into sensor formulations has shown promise due to its ability to form stable complexes with glucose, leading to enhanced fluorescence responses. This application underscores its potential utility in biosensing technologies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-chloro-2-ethoxypyridine-3-boronic acid, and how can its purity be validated?

- Synthesis : The compound can be synthesized via halogen-metal exchange or directed ortho-metalation (DoM) using pyridine derivatives as starting materials. For example, substituting a halogen (e.g., chlorine) at the 5-position with a boronic acid group via palladium-catalyzed Miyaura borylation . Ethoxy groups are typically introduced via nucleophilic substitution or alkoxylation under basic conditions .

- Purity Validation : Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection (>97.0% purity threshold is common; see analogous compounds in ). Mass spectrometry (MS) and nuclear magnetic resonance (NMR; ¹H/¹³C/¹¹B) confirm structural integrity .

Q. How should researchers characterize the structure and purity of this compound using spectroscopic techniques?

- ¹H NMR : Peaks for pyridine protons (δ 7.5–8.5 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.5 ppm for OCH₂), and boronic acid protons (if hydrated, δ 6.5–8.0 ppm as broad signals).

- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic acid moiety .

- FT-IR : B-O stretching (~1340 cm⁻¹) and aromatic C-Cl vibrations (~650 cm⁻¹).

- HPLC : Retention time comparison against a reference standard ensures purity (>97% by area normalization) .

Advanced Research Questions

Q. What strategies can be employed to optimize Suzuki-Miyaura cross-coupling reactions using this compound when encountering low yields or side products?

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligands (e.g., SPhos) to enhance reactivity for sterically hindered substrates .

- Solvent/Base Optimization : Test polar aprotic solvents (DMF, THF) with inorganic bases (K₂CO₃, CsF) to stabilize the boronate intermediate.

- Byproduct Analysis : Identify homocoupling (e.g., via GC-MS) caused by oxidative conditions; add degassing steps to minimize O₂ interference .

- Kinetic Studies : Vary temperature (60–100°C) and reaction time (12–24 hrs) to balance conversion and decomposition .

Q. How does the electronic and steric environment of this compound influence its reactivity in palladium-catalyzed coupling reactions?

- Electronic Effects : The electron-withdrawing chlorine at the 5-position activates the pyridine ring, increasing electrophilicity at the 3-boronic acid site. Ethoxy’s electron-donating nature may reduce reactivity slightly, requiring stronger bases (e.g., Cs₂CO₃) to deprotonate the boronic acid .

- Steric Effects : The 2-ethoxy group creates steric hindrance near the boronic acid, slowing transmetalation. Bulky ligands (e.g., XPhos) can mitigate this by improving catalyst-substrate interaction .

- Computational Modeling : Density functional theory (DFT) studies predict transition-state geometries and regioselectivity, guiding catalyst/ligand design .

Q. How can researchers address isomerization or protodeboronation during storage or reactions of this compound?

- Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis or oxidation. Use stabilizers like 1,4-dioxane in solution .

- Reaction Monitoring : Track protodeboronation via ¹¹B NMR (disappearance of δ 30 ppm signal) or HPLC. Add antioxidants (e.g., BHT) to reaction mixtures .

- Alternative Protecting Groups : Convert boronic acid to MIDA boronate or pinacol ester for improved stability, regenerating the active form in situ .

Methodological Notes

- Contradictions in Data : While direct data on this compound is limited, analogous phenylboronic acids (e.g., 5-chloro-2-ethoxyphenylboronic acid in ) and pyridine derivatives ( ) inform best practices.

- Safety : Refer to GHS hazard codes (e.g., H315-H319 for skin/eye irritation) and use fume hoods for handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.